(E)-2-chloro-5-(4-nitrostyryl)pyridine
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Overview
Description
(E)-2-chloro-5-(4-nitrostyryl)pyridine is an organic compound with the molecular formula C13H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chloro group and a nitrostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-5-(4-nitrostyryl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with 4-nitrostyrene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-5-(4-nitrostyryl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(E)-2-chloro-5-(4-nitrostyryl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-chloro-5-(4-nitrostyryl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(4-nitrophenyl)pyridine
- 2-chloro-5-(4-aminostyryl)pyridine
- 2-chloro-5-(4-methylstyryl)pyridine
Uniqueness
(E)-2-chloro-5-(4-nitrostyryl)pyridine is unique due to the presence of both a chloro and a nitrostyryl group, which confer distinct chemical and biological properties
Biological Activity
(E)-2-chloro-5-(4-nitrostyryl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, particularly its interactions with cytochrome P450 enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉ClN₂O₂. The compound features a pyridine ring substituted with a chlorine atom and a 4-nitrostyryl group. These structural components contribute to its reactivity and biological interactions.
Cytochrome P450 Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, influencing the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to altered drug metabolism, which necessitates further investigation into the compound's pharmacokinetic profile.
Binding Interactions
Studies have indicated that this compound can bind to various proteins involved in metabolic pathways. This binding capability suggests potential interactions with other drugs, which could affect their efficacy and safety profiles. The compound's ability to alter the metabolism of co-administered drugs highlights the importance of understanding its pharmacological effects.
Structure-Activity Relationship
Research has focused on the structure-activity relationship (SAR) of this compound and related compounds. A comparative analysis with structurally similar compounds reveals insights into how variations in substituents impact biological activity:
Compound Name | Similarity | Key Features |
---|---|---|
1-Chloro-2-methyl-4-nitrobenzene | 0.74 | Methyl substitution; different nitro position |
1-Chloro-2,5-dimethyl-4-nitrobenzene | 0.72 | Dimethyl substitution; similar nitro group |
1-Chloro-2,5-dimethyl-3-nitrobenzene | 0.71 | Dimethyl substitution; different nitro position |
2-Chloro-5-nitropyridine | 0.75 | Similar nitro group; lacks styryl substituent |
The variations in substituents significantly affect the reactivity and biological activity of these compounds, emphasizing the unique profile of this compound.
Pharmacological Implications
In vitro studies have demonstrated that this compound exhibits notable effects on drug metabolism. For instance, when co-administered with common pharmaceuticals metabolized by CYP1A2 and CYP2C19, alterations in plasma concentrations were observed, suggesting a potential for drug-drug interactions that could lead to adverse effects or therapeutic failures.
Toxicity Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary studies indicate low cytotoxicity against mammalian cell lines, supporting its potential as a safe candidate for further pharmacological development .
Properties
Molecular Formula |
C13H9ClN2O2 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H/b2-1+ |
InChI Key |
DNHVFKKPWZTKCO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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